molecular formula C7H4F2N2O B3219138 2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro- CAS No. 1190315-56-0

2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-

Cat. No. B3219138
CAS RN: 1190315-56-0
M. Wt: 170.12 g/mol
InChI Key: KPQLVUWWNABETR-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyridin-2-one is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements in its rings . These types of compounds are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in the literature . These compounds were synthesized as part of a study on fibroblast growth factor receptor inhibitors, which are used in cancer therapy .


Molecular Structure Analysis

The molecular structure of similar compounds, like 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, has been analyzed . The empirical formula of this compound is C7H5ClN2O .


Chemical Reactions Analysis

While specific chemical reactions involving “2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-” are not available, similar compounds have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a solid compound .

Mechanism of Action

The mechanism of action for similar compounds involves the inhibition of the fibroblast growth factor receptor (FGFR) signaling pathway . This pathway plays an essential role in various types of tumors, making it an attractive target for cancer therapy .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for the study of these compounds could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for the treatment of various types of cancer .

properties

IUPAC Name

4,5-difluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLVUWWNABETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203178
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-

CAS RN

1190315-56-0
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-
Reactant of Route 2
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-
Reactant of Route 3
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-
Reactant of Route 4
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-
Reactant of Route 5
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-
Reactant of Route 6
2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-

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